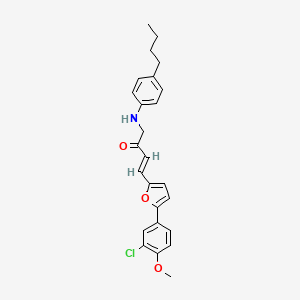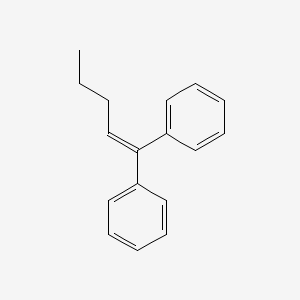
Benzene, 1,1'-(1-pentenylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1-pentenylidene)bis-: is an organic compound with the molecular formula C17H18 . It is a derivative of benzene, where two benzene rings are connected by a pentenylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-pentenylidene)bis- typically involves the reaction of benzene with pentenylidene intermediates under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentenylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1-pentenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Benzene, 1,1’-(1-pentenylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
科学研究应用
Benzene, 1,1’-(1-pentenylidene)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Benzene, 1,1’-(1-pentenylidene)bis- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but with a butenylidene group instead of a pentenylidene group.
Benzene, 1,1’-(1-heptenylidene)bis-: Contains a heptenylidene group, making it longer than the pentenylidene derivative.
Uniqueness
Benzene, 1,1’-(1-pentenylidene)bis- is unique due to its specific pentenylidene linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
1530-11-6 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
1-phenylpent-1-enylbenzene |
InChI |
InChI=1S/C17H18/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,2-3H2,1H3 |
InChI 键 |
NCDMQHRPDYHDKA-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


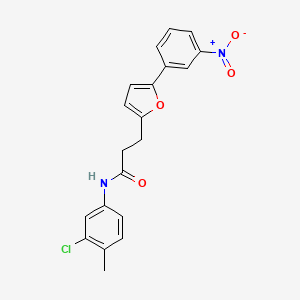


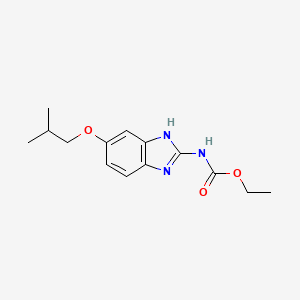
![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)


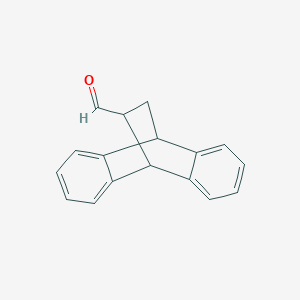
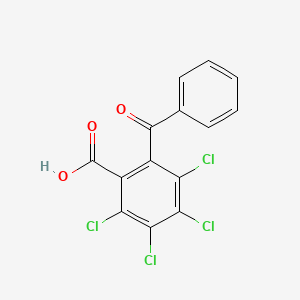
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)

